Cas no 2034306-20-0 (N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- F6482-6223
- N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 2034306-20-0
- AKOS026691434
-
- Inchi: 1S/C21H21N3O2S/c25-27(26,20-6-5-17-3-1-2-4-19(17)14-20)24-15-16-7-12-23-21(13-16)18-8-10-22-11-9-18/h5-14,24H,1-4,15H2
- InChI Key: YXIZFMKFWYSUBV-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCCC2)(NCC1C=CN=C(C2C=CN=CC=2)C=1)(=O)=O
Computed Properties
- Exact Mass: 379.13544809g/mol
- Monoisotopic Mass: 379.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3Ų
- XLogP3: 3.3
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-6223-1mg |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-2mg |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-2μmol |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-5μmol |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-5mg |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-3mg |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6223-4mg |
N-({[2,4'-bipyridine]-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
2034306-20-0 | 4mg |
$66.0 | 2023-09-08 |
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 2034306-20-0): A Comprehensive Overview
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 2034306-20-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Chemical Structure and Synthesis
The chemical structure of N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is composed of a tetrahydronaphthalene scaffold linked to a bipyridine moiety through a sulfonamide functional group. The tetrahydronaphthalene core provides a rigid and planar structure that can interact with various biological targets. The bipyridine unit enhances the compound's hydrophilicity and electronic properties, making it suitable for diverse biological applications.
The synthesis of N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves several steps. One common approach is to start with the preparation of the tetrahydronaphthalene sulfonamide intermediate. This intermediate is then coupled with the bipyridine derivative using standard coupling reactions such as Suzuki or Stille coupling. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
Biological Properties and Mechanisms of Action
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising results as an inhibitor of protein kinases, which are crucial enzymes in cell signaling pathways associated with cancer and inflammatory diseases.
Recent studies have also explored the compound's ability to modulate ion channels and receptors. Research has demonstrated that N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can selectively bind to certain ion channels, leading to altered cellular functions. This property makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Clinical Applications and Research Advancements
The potential clinical applications of N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are diverse and promising. Preclinical studies have shown that it exhibits significant antitumor activity against various cancer cell lines. The compound's ability to inhibit protein kinases involved in tumor growth and metastasis makes it a valuable candidate for cancer therapy.
In addition to its antitumor properties, N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has also been investigated for its anti-inflammatory effects. Clinical trials are currently underway to evaluate its efficacy in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
Conclusion
N-({2,4'-bipyridine-4-yl}methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 2034306-20-0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an inhibitor of protein kinases and modulator of ion channels makes it a valuable candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential. As the field of medicinal chemistry advances, this compound is likely to play a significant role in the development of novel treatments for cancer and inflammatory diseases.
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